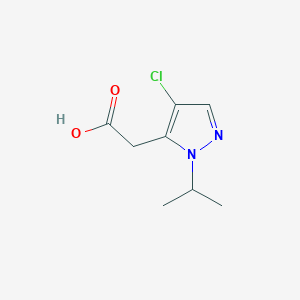

2-(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)acetic acid

Description

Introduction

Pyrazole-based compounds have long held a central position in organic and medicinal chemistry, owing to their unique structural features and broad spectrum of biological activities. Among these, derivatives containing the pyrazole-acetic acid motif have attracted particular attention due to their versatile chemical reactivity and their roles as scaffolds in drug discovery. The compound 2-(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)acetic acid exemplifies this class, combining a substituted pyrazole ring with an acetic acid side chain, and thus serves as a valuable subject for scientific investigation. This review systematically explores the historical context of pyrazole chemistry, the significance of pyrazole-acetic acid derivatives, the specific research importance of this compound, and the current landscape of research along with prevailing knowledge gaps.

Historical Context of Pyrazole Chemistry in Medicinal Research

The history of pyrazole chemistry is deeply intertwined with the evolution of heterocyclic chemistry, a field that has profoundly influenced modern medicinal research. Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and three carbon atoms, was first named by Ludwig Knorr in 1883, marking the formal recognition of this structure in chemical literature. Its discovery was preceded by the isolation of natural pyrazole derivatives, such as 1-pyrazolyl-alanine from watermelon seeds in 1959, which highlighted the presence of pyrazole motifs in nature and their potential biological relevance.

The unique electronic configuration of the pyrazole ring, characterized by the presence of both a pyrrole-like nitrogen (capable of donating a proton) and a pyridine-like nitrogen (capable of accepting a proton), endows these compounds with amphoteric properties. This duality in acid-base behavior, modulated further by ring substitutions, has made pyrazoles highly adaptable to diverse chemical transformations and biological interactions.

In the decades following their initial identification, pyrazoles became a focal point for synthetic chemists seeking to exploit their reactivity and structural diversity. Early synthetic strategies, such as the decarboxylation of tricarboxylic acids with pyrazole as demonstrated by Buchner in 1889, laid the groundwork for the preparation of a vast array of substituted pyrazoles. The proliferation of synthetic methodologies enabled the exploration of pyrazole derivatives as potential pharmacophores, leading to the development of numerous drugs and agrochemicals.

The significance of pyrazole chemistry in medicinal research is further underscored by the broad range of biological activities exhibited by these compounds. Pyrazole derivatives have been reported to possess antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, and enzyme inhibitory activities, among others. This diversity of pharmacological effects has cemented pyrazole scaffolds as privileged structures in drug discovery, with several clinically approved drugs (such as celecoxib and crizotinib) bearing the pyrazole core.

The historical trajectory of pyrazole chemistry thus reflects a continuous interplay between synthetic innovation and biological exploration, positioning these compounds at the forefront of medicinal research.

Properties

IUPAC Name |

2-(4-chloro-2-propan-2-ylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-5(2)11-7(3-8(12)13)6(9)4-10-11/h4-5H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPMQGACWXCTSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)acetic acid typically involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Antimalarial Activity

Research indicates that pyrazole derivatives, including 2-(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)acetic acid, exhibit significant antimalarial properties. These compounds are believed to target specific pathways within malaria parasites, potentially disrupting sodium ion influx and affecting cellular signaling pathways. This mechanism leads to the death of the parasites exposed to these compounds.

Anti-inflammatory and Analgesic Properties

In addition to antimalarial effects, this compound has shown promise in anti-inflammatory and analgesic applications. Preliminary studies suggest that it may modulate inflammatory responses, making it a candidate for further exploration in treating conditions characterized by inflammation.

Potential as a Lead Compound

Due to its unique structural features, this compound could serve as a lead compound for synthesizing new derivatives with enhanced efficacy and selectivity in therapeutic contexts. The presence of the chloro group is particularly significant as it influences the compound's interaction with biological targets.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that can include various chemical reactions such as acylation and cyclization. The exploration of structural analogs has revealed several compounds with similar frameworks but differing substituents that may alter their biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-Bromo-3-propan-2-ylpyrazol-1-yl)acetic acid | Bromine instead of chlorine | Different reactivity due to bromine substituent |

| 2-(4-Methyl-3-propan-2-ylpyrazol-1-yl)acetic acid | Methyl group instead of chlorine | Altered lipophilicity and potential biological activity |

| 2-(4-Fluoro-3-propan-2-ylpyrazol-1-yl)acetic acid | Fluorine substituent | Enhanced metabolic stability and bioavailability |

These analogs can provide insights into the structure–activity relationship (SAR) of pyrazole derivatives, guiding future drug design efforts.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of pyrazole derivatives, including this compound:

Study on Antimalarial Efficacy

A study demonstrated that certain pyrazole derivatives effectively inhibited malaria parasite growth in vitro, with this compound showing promising results in reducing parasitemia levels in infected models.

Anti-inflammatory Mechanism Investigation

Research focusing on the anti-inflammatory properties of this compound revealed that it could inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases.

Pharmacokinetics and Metabolism

Investigations into the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics, which are crucial for its therapeutic application. Further studies are required to fully understand its metabolic pathways and interactions with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The chloro-substituted pyrazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Alkyl Chain Effects

a) 2-(5-Chloro-1-propyl-1H-pyrazol-4-yl)acetic Acid

This analog differs in substituent positions (5-chloro vs. 4-chloro) and alkyl chain structure (linear propyl vs. branched isopropyl). Key findings from collision cross-section (CCS) data (Table 1) highlight the influence of adduct formation on molecular size and mobility. For example, the [M+H]+ adduct exhibits a CCS of 141.3 Ų, suggesting moderate compactness. Steric effects from the branched isopropyl group in the target compound could increase CCS values compared to the linear propyl analog, though experimental data are lacking .

Table 1: Predicted CCS Values for 2-(5-Chloro-1-propyl-1H-pyrazol-4-yl)acetic Acid

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 203.05818 | 141.3 |

| [M+Na]+ | 225.04012 | 152.7 |

| [M+NH4]+ | 220.08472 | 148.0 |

| [M-H]- | 201.04362 | 140.2 |

b) [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic Acid

This compound replaces the chloro and isopropyl groups with difluoromethyl and methyl substituents. The electron-withdrawing difluoromethyl group may reduce the acetic acid moiety’s acidity compared to the chloro-substituted target compound. Such substitutions could alter solubility and reactivity in synthetic or biological systems, though quantitative data are unavailable .

Electronic and Steric Effects

- Chloro Substituent Position: A 4-chloro group (target compound) vs. 5-chloro (analog in Table 1) may influence electronic distribution.

- Alkyl Chain Branching : The isopropyl group in the target compound introduces greater steric hindrance than linear propyl chains, possibly affecting binding affinity in biological targets or crystallization behavior .

Biological Activity

2-(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)acetic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that includes a chloro group, an isopropyl substituent, and an acetic acid moiety, which contribute to its pharmacological potential.

- Molecular Formula : C₈H₁₁ClN₂O₂

- Molecular Weight : 202.64 g/mol

- CAS Number : 1328640-55-6

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the growth of various pathogens:

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| 4a | 0.22 - 0.25 μg/mL | Bactericidal |

| 5a | 0.22 - 0.25 μg/mL | Bactericidal |

| 7b | Most active among tested | Bactericidal |

These compounds showed effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, highlighting their potential as therapeutic agents against resistant bacterial strains .

Antimalarial Activity

The antimalarial potential of this compound is notable. Pyrazole derivatives are known to target specific pathways in malaria parasites, influencing sodium ion influx and modulating cellular signaling pathways that lead to parasite death. Initial findings suggest that this compound could be effective against Plasmodium falciparum, the causative agent of malaria .

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives have also been studied for their anti-inflammatory and analgesic effects. The presence of the chloro group in the structure may enhance these properties by influencing the interaction with biological targets involved in inflammatory pathways .

Study on Antitumor Activity

A study investigating various pyrazole derivatives, including those structurally similar to this compound, revealed significant antitumor activity. These compounds demonstrated cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involved apoptosis induction and modulation of apoptotic gene expressions such as BAX and Bcl-2 .

The precise mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies suggest interactions with specific enzymes or receptors involved in cellular signaling pathways, which may contribute to its antimicrobial and antiparasitic activities .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)acetic acid?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

- Vilsmeier-Haack reaction : Used to introduce formyl or acetyl groups to pyrazole rings under controlled conditions (e.g., POCl₃/DMF at 0–5°C) .

- Functional group modification : The acetic acid moiety is introduced via nucleophilic substitution or ester hydrolysis. Key parameters include:

- Temperature : 80–100°C for reflux in solvents like acetonitrile or DMSO .

- pH control : Alkaline conditions (pH 9–10) to minimize side reactions during hydrolysis .

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Pyrazole core formation | POCl₃/DMF, 0–5°C | 60–75% |

| Acetic acid incorporation | NaOH/EtOH, reflux | 70–85% |

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns on the pyrazole ring and acetic acid group. Key shifts:

- Pyrazole C-Cl: ~145–150 ppm (¹³C) .

- Acetic acid carbonyl: ~170–175 ppm (¹³C) .

- X-ray crystallography : Resolve stereochemical ambiguities; reported R-factor < 0.10 for analogous pyrazole derivatives .

Q. How does the chloro-isopropyl group influence reactivity?

Methodological Answer:

- The 4-chloro group enhances electrophilicity, facilitating nucleophilic substitution (e.g., with thiols or amines) .

- The isopropyl substituent sterically hinders reactions at the pyrazole N-1 position, directing reactivity to C-5 .

Advanced Research Questions

Q. How can contradictions in reported reaction yields be resolved?

Methodological Answer: Discrepancies often arise from:

- Catalyst purity : Trace metals in reagents may alter kinetics. Use HPLC-grade solvents and recrystallized intermediates .

- Scale-dependent effects : Pilot small-scale (<10 mmol) vs. industrial protocols. For example, continuous flow reactors improve reproducibility in ester hydrolysis steps .

- Validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and cross-validate yields via LC-MS .

Q. What mechanistic insights explain competing reaction pathways?

Methodological Answer:

- Kinetic vs. thermodynamic control : At lower temperatures (<50°C), the 4-chloro group favors SNAr mechanisms, while higher temperatures (>100°C) promote elimination (e.g., dehydrohalogenation) .

- Computational modeling : Density Functional Theory (DFT) studies predict activation energies for key intermediates. For example, ΔG‡ for acetic acid coupling is ~25 kcal/mol .

Q. How can hygroscopicity challenges during storage be mitigated?

Methodological Answer:

Q. What strategies optimize regioselectivity in derivatization?

Methodological Answer:

- Protecting groups : Temporarily block the acetic acid moiety with tert-butyl esters to direct reactivity to the pyrazole ring .

- Directed ortho-metalation : Use LDA (Lithium Diisopropylamide) at –78°C to functionalize C-3 of the pyrazole .

Data Contradiction Analysis

Example Issue : Conflicting melting points (e.g., 145–155°C vs. 160–165°C).

Resolution Strategy :

Purity assessment : Compare HPLC traces (≥95% purity threshold) .

Polymorphism screening : Perform XRPD to identify crystalline vs. amorphous forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.